molecular formula C13H14N2O3S B2596777 2-(Naphthalene-2-sulfonyl)propanehydrazide CAS No. 1797040-43-7

2-(Naphthalene-2-sulfonyl)propanehydrazide

Cat. No.: B2596777
CAS No.: 1797040-43-7
M. Wt: 278.33
InChI Key: LQLRYHMNUWAHJM-UHFFFAOYSA-N
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Description

2-(Naphthalene-2-sulfonyl)propanehydrazide is an organic compound that features a naphthalene ring substituted with a sulfonyl group and a propanehydrazide moiety

Preparation Methods

The synthesis of 2-(Naphthalene-2-sulfonyl)propanehydrazide typically involves the reaction of naphthalene-2-sulfonyl chloride with propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-(Naphthalene-2-sulfonyl)propanehydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-(Naphthalene-2-sulfonyl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Naphthalene-2-sulfonyl)propanehydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-(Naphthalene-2-sulfonyl)propanehydrazide can be compared with other naphthalene sulfonyl derivatives, such as:

Properties

IUPAC Name

2-naphthalen-2-ylsulfonylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9(13(16)15-14)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLRYHMNUWAHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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